Isopropyl carbamate
Overview
Description
Isopropyl carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are characterized by the presence of a carbamate group (–NHCOO–). This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Isopropyl carbamate, like other carbamates, is a derivative of carbamic acid . Carbamates are known to interact with various targets, including enzymes and receptors . They can modulate inter- and intramolecular interactions with these targets . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Mode of Action
Carbamates in general are known to impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This can affect the interaction of the compound with its targets.
Biochemical Pathways
Carbamates, including this compound, can affect various biochemical pathways. For instance, they can influence the equilibrium of carbamate anions with ammonium cations and carbonate or bicarbonate anions . This can have downstream effects on various biochemical processes.
Pharmacokinetics
Carbamates, such as this compound, are known for their chemical stability and capability to permeate cell membranes . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thereby its bioavailability.
Result of Action
Carbamates in general can have various effects depending on their specific targets and the nature of their interaction with these targets .
Action Environment
Environmental conditions can significantly influence the action, efficacy, and stability of carbamates . For instance, the herbicidal effectiveness of isopropyl N-phenyl carbamate, a related compound, has been found to be highly variable under different conditions .
Biochemical Analysis
Biochemical Properties
Carbamates, including isopropyl carbamate, play an important role in modern drug discovery and medicinal chemistry . They are known to interact with various enzymes, proteins, and other biomolecules, often modulating inter- and intramolecular interactions with the target enzymes or receptors .
Cellular Effects
The effects of this compound on cells have been studied in the context of green algae, where it was found to impact the mitotic apparatus and the phycoplast, a planar array of cytokinetic microtubules .
Molecular Mechanism
Carbamates can prevent the assembly of microtubules, increase the number of functional polar bodies, and affect the orientation of microtubules .
Temporal Effects in Laboratory Settings
The effects of carbamates, including this compound, can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, carbamate pesticides have been associated with altered expression of genes involved in immune response in various animal models .
Metabolic Pathways
Carbamates are known to undergo reactions to form carbamate products through a zwitterion intermediate . This involves the presence of transit peptides and the localization to nuclei is predicted using a collection of nuclear localization signals (NLSs) .
Transport and Distribution
The transport and distribution of carbamates within cells and tissues are influenced by various factors . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl carbamate can be synthesized through several methods:
Alcoholysis of Carbamoyl Chlorides: This method involves the reaction of carbamoyl chlorides with isopropanol.
Reaction with Chloroformates and Amines: Another method involves the reaction of isopropyl chloroformate with amines.
Curtius Rearrangement: This method involves the formation of isocyanates from acyl azides, which then react with isopropanol to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the above-mentioned reactions are carried out under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: Isopropyl carbamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isopropyl carbonate and other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Isopropanol and carbamic acid.
Oxidation: Isopropyl carbonate and other oxidation products.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Isopropyl carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate compounds.
Biology: It is used in studies involving enzyme inhibition and protein modification.
Medicine: this compound derivatives have been explored for their potential therapeutic properties.
Comparison with Similar Compounds
Isopropyl carbamate can be compared with other carbamates such as:
Ethyl Carbamate: Similar in structure but differs in the alkyl group attached to the carbamate group.
Methyl Carbamate: Another similar compound with a methyl group instead of an isopropyl group.
Butyl Carbamate: Contains a butyl group and is used in the production of pharmaceuticals and polymers.
Uniqueness: this compound is unique due to its specific applications in enzyme inhibition and protein modification, which are not as prominent in other carbamates .
Properties
IUPAC Name |
propan-2-yl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(2)7-4(5)6/h3H,1-2H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPLZYJGTGDFNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051795 | |
Record name | Isopropyl carbamate | |
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Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
Record name | Isopropyl carbamate | |
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Boiling Point |
183 °C | |
Record name | ISOPROPYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in water, alcohol, and ether. | |
Record name | ISOPROPYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9951 AT 66 °C | |
Record name | ISOPROPYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.16 [mmHg] | |
Record name | Isopropyl carbamate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
NEEDLES | |
CAS No. |
1746-77-6 | |
Record name | Propan-2-yl carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1746-77-6 | |
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Record name | Isopropyl carbamate | |
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Record name | ISOPROPYL CARBAMATE | |
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Record name | Carbamic acid, 1-methylethyl ester | |
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Record name | Isopropyl carbamate | |
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Record name | Isopropyl carbamate | |
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Record name | ISOPROPYL CARBAMATE | |
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Record name | ISOPROPYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
93 °C | |
Record name | ISOPROPYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of Isopropyl carbamate is C4H9NO2, and its molecular weight is 103.12 g/mol.
A: While the provided research papers don’t contain specific spectroscopic data, structural elucidation of this compound and its metabolites has been performed using NMR and MS analysis. []
A: this compound exhibits both bacteriostatic and bactericidal properties against several gram-negative and gram-positive bacteria. [] It demonstrates a wider range of antibacterial activity compared to urea, methyl carbamate, and ethyl carbamate. []
A: Increasing the carbon chain length in the alkyl group of carbamate derivatives generally enhances antibacterial activity. [, ] For example, propyl carbamate is more potent than this compound, and hexyl carbamate demonstrates even stronger activity. [, ] The configuration of the carbon chain appears less significant, as this compound and propyl carbamate show similar potency. []
A: Diethofencarb metabolism in rats involves deethylation, glutathione conjugation, cysteine conjugation followed by N-acetylation and cleavage, S-methylation and oxidation, carbamate linkage cleavage, acetylation, oxidation of various groups (isopropyl, acetyl, 4-ethoxy), and cyclization. [] These metabolic reactions lead to the formation of various metabolites, including mercapturic acid conjugates, phenoxyacetic acids, and oxazolinone derivatives. []
A: Yes, this compound is a key intermediate in the synthesis of carisoprodol, a skeletal muscle relaxant. [, ] A novel synthesis method utilizes 5-methyl-5-propyl-1,3-dioxane-2-one and this compound to produce the carisoprodol intermediate 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate. []
A: While not directly mentioned in the provided research, derivatives of this compound, particularly those incorporating sugar moieties, have shown promise as gelators and hydrogelators. [, ] These sugar-based this compound derivatives can self-assemble into supramolecular structures, leading to the formation of gels with potential applications in drug delivery, metallogel formation, and enzyme-mimicking systems. [, ]
A: Research suggests that increasing the length of the alkyl chain replacing one of the -NH2 groups in urea generally enhances the antibacterial effect. [, ] This trend is observed in the series: urea < urethane < propyl carbamate < hexyl carbamate. [, ] Additionally, substituting the isopropyl group with other functional groups could impact its interaction with enzymes like bile-salt-dependent lipases, as seen with N-butyl-N-methyl-4-nitrophenyl carbamate. []
A: Yes, derivatized cyclofructan incorporating an this compound group (IP-CF6) has been successfully utilized as a chiral stationary phase in HPLC for the enantiomeric separation of a variety of compounds. [, , , , , , , , , ] This includes Betti base analogs, amino acids, immunosuppressive reagents, capsaicinoids, vitamin E, curcumins, and phytoalexin analogs. [, , , , , , , , , ]
A: Several factors can influence the enantioseparation on IP-CF6 columns. These include the mobile phase composition (type and concentration of alcohol, acidic modifier), temperature, and the structure of the analyte. [, , , , , , , , , ] For instance, the addition of trifluoroacetic acid (TFA) can impact resolution, while lowering the separation temperature may improve selectivity. [, , , , , , , , , ]
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